2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide
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Overview
Description
2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields.
Scientific Research Applications
- Research Context : Investigate its antimicrobial properties against various bacterial strains, including Klebsiella pneumoniae, Proteus vulgaris, and Staphylococcus epidermidis .
- Biological Importance : Quinones, the parent heterocycle, have been used as drugs (e.g., quinine) and exhibit diverse biological activities .
Antimicrobial Activity
Anti-Inflammatory and Analgesic Effects
Synthetic Methodology and Heterocyclic Synthesis
Alkylation and Nucleophilic Reactions
Mechanism of Action
Target of Action
Compounds with similar structures, such as 4-hydroxy-2-quinolones and thiazoles, have been reported to have diverse biological activities .
Mode of Action
It’s worth noting that related compounds, such as thiazoles, have been found to exhibit a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Biochemical Pathways
For instance, some thiazoles have been found to inhibit quorum sensing pathways in bacteria .
Pharmacokinetics
Thiazole, a component of the compound, is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
For instance, certain thiazoles have shown anti-inflammatory and analgesic activity .
Action Environment
The solubility properties of thiazole, a component of the compound, suggest that the compound’s action could be influenced by the solvent environment .
properties
IUPAC Name |
2-methyl-N-(4-methyl-2-oxo-1H-quinolin-7-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S/c1-8-5-14(19)18-12-6-10(3-4-11(8)12)17-15(20)13-7-21-9(2)16-13/h3-7H,1-2H3,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHKBYJMPWYGEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC2=C1C=CC(=C2)NC(=O)C3=CSC(=N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methyl-N-(4-methyl-2-oxo-1,2-dihydroquinolin-7-yl)thiazole-4-carboxamide |
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